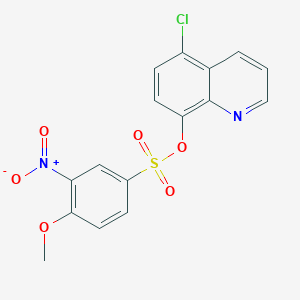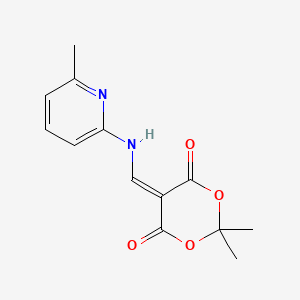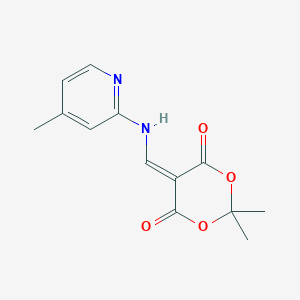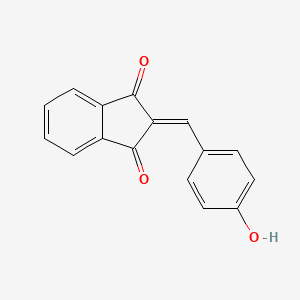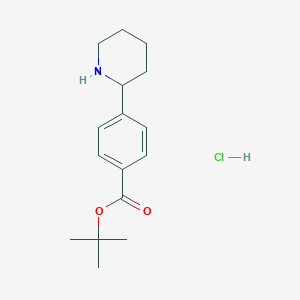![molecular formula C11H11N3O4 B3406169 2,2-Dimethyl-5-[(pyrimidin-2-ylamino)methylene]-1,3-dioxane-4,6-dione CAS No. 25063-70-1](/img/structure/B3406169.png)
2,2-Dimethyl-5-[(pyrimidin-2-ylamino)methylene]-1,3-dioxane-4,6-dione
Vue d'ensemble
Description
The compound “2,2-Dimethyl-5-[(pyrimidin-2-ylamino)methylene]-1,3-dioxane-4,6-dione” is an organic compound. Its molecule has a heterocyclic core with four carbon and two oxygen atoms . It is a crystalline colorless solid, sparingly soluble in water .
Synthesis Analysis
There are various methods for the synthesis of pyrimidine derivatives, which could potentially be applied to the synthesis of this compound. For instance, an oxidative annulation involving anilines, aryl ketones, and DMSO as a methine equivalent promoted by K2S2O8 provides 4-arylquinolines . A ZnCl2-catalyzed three-component coupling reaction allows the synthesis of various 4,5-disubstituted pyrimidine derivatives in a single step from functionalized enamines, triethyl orthoformate, and ammonium acetate .Molecular Structure Analysis
The molecular structure of this compound is characterized by a heterocyclic core with four carbon and two oxygen atoms . The compound can easily lose a hydrogen ion from the methylene (CH2) in the ring, which creates a double bond between it and one of the adjacent carbons (number 4 or 6), and a negative charge in the corresponding oxygen .Chemical Reactions Analysis
Various chemical reactions involving pyrimidine derivatives have been reported. For instance, a base-promoted intermolecular oxidation C-N bond formation of allylic C(sp3)-H and vinylic C(sp2)-H of allyllic compounds with amidines enables the smooth formation of polysubstituted pyrimidines in the presence of O2 as the sole oxidant . A Cu-catalyzed and 4-HO-TEMPO-mediated [3 + 3] annulation of commercially available amidines with saturated ketones enables an efficient and facile synthesis of structurally important pyrimidines via a cascade reaction of oxidative dehydrogenation/annulation/oxidative aromatization .Physical And Chemical Properties Analysis
The compound is a crystalline colorless solid, sparingly soluble in water . It can easily lose a hydrogen ion from the methylene (CH2) in the ring, which creates a double bond between it and one of the adjacent carbons (number 4 or 6), and a negative charge in the corresponding oxygen .Applications De Recherche Scientifique
Pyrolytic Generation of Methyleneketene
A study explored the oxidation of compounds including 2,2-dimethyl-5-methylene-1,3-dioxan-4,6-dione, leading to the pyrolytic generation of methyleneketene. This compound forms stable adducts with other chemicals, such as cyclohexadiene, under certain conditions. Mass spectrometry and infrared measurements provided evidence for the formation of methyleneketene, highlighting its potential use in advanced chemical analysis and synthesis (Brown, Eastwood, & McMullen, 1976).
Ring Opening Reactions
Research on 5-[(2-Furyl)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione demonstrated interesting ring opening reactions when treated with cyclic secondary amines. This research provides valuable insights into the chemical behavior of related compounds, which could have implications in synthetic chemistry and the development of new materials or chemical processes (Šafár̆ et al., 2000).
Supramolecular Structures
The investigation of supramolecular structures involving derivatives of 2,2-dimethyl-1,3-dioxane-4,6-dione, such as 5-[3-(4-methylphenyl)-2-propenylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione, contributes to the understanding of hydrogen bonding and molecular interactions. This knowledge is critical in the field of crystallography and material science, where understanding molecular arrangements is key (Low et al., 2002).
Drug Precursor Synthesis
The compound 2,2-Dimethyl-5-((phenylamino)methylene)-1,3-dioxane-4,6-dione, related to the chemical , has been used in the synthesis of 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives. These derivatives are important as drug precursors, demonstrating the potential pharmaceutical applications of similar compounds (Dotsenko et al., 2019).
Potential Antimicrobial Applications
A derivative of Meldrum's acid, 5-((5-chloropyridin-2-ylamino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione (CYMM), was synthesized and analyzed for its antimicrobial properties. This demonstrates the potential of similar compounds in the development of new antimicrobial agents, which is a significant area of research in medical and pharmaceutical sciences (Campelo et al., 2017).
Mécanisme D'action
Target of Action
A similar compound, 3- [4- (2,4-dimethyl-thiazol-5-yl)-pyrimidin-2-ylamino]-phenol, is known to target cyclin-dependent kinase 2 (cdk2) in humans . CDK2 is a crucial regulator of the cell cycle and plays a significant role in cell proliferation and division.
Mode of Action
Compounds with similar structures often interact with their targets by binding to the active site, thereby inhibiting the function of the target protein .
Biochemical Pathways
Given its potential interaction with cdk2, it may influence the cell cycle regulation pathway .
Result of Action
If the compound inhibits cdk2, it could potentially halt cell proliferation and division, leading to a decrease in the growth of cells .
Propriétés
IUPAC Name |
2,2-dimethyl-5-[(pyrimidin-2-ylamino)methylidene]-1,3-dioxane-4,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O4/c1-11(2)17-8(15)7(9(16)18-11)6-14-10-12-4-3-5-13-10/h3-6H,1-2H3,(H,12,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDEBULGYAWGFJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC(=O)C(=CNC2=NC=CC=N2)C(=O)O1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201154985 | |
| Record name | 1,3-Dioxane-4,6-dione, 2,2-dimethyl-5-[(2-pyrimidinylamino)methylene]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201154985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dimethyl-5-[(pyrimidin-2-ylamino)methylidene]-1,3-dioxane-4,6-dione | |
CAS RN |
25063-70-1 | |
| Record name | 1,3-Dioxane-4,6-dione, 2,2-dimethyl-5-[(2-pyrimidinylamino)methylene]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25063-70-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Dioxane-4,6-dione, 2,2-dimethyl-5-[(2-pyrimidinylamino)methylene]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201154985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




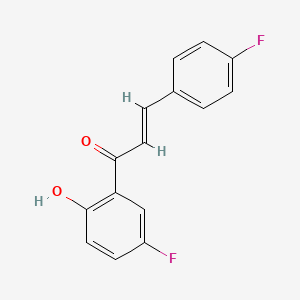

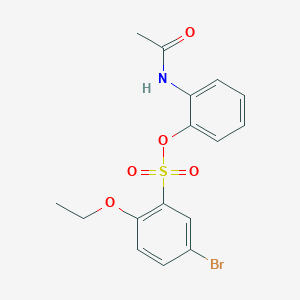
![(2E)-2-cyano-N-cyclopropyl-2-({[(4-methylphenyl)sulfonyl]oxy}imino)acetamide](/img/structure/B3406109.png)



